4-(Phenylsulfonyl)pyridine

Bioconjugation Protein Labeling Thiol Chemistry

Procure 4-(Phenylsulfonyl)pyridine, the unsubstituted parent scaffold for site-specific protein labeling and medicinal chemistry. Its thiol reactivity can be tuned over five orders of magnitude via simple substituent changes, making it the essential starting material for probe library synthesis. Also a versatile electrophilic building block for SNAr reactions and multi-component heterocycle construction. Choose this foundational intermediate for its defined reactivity and proven SAR roadmap.

Molecular Formula C11H9NO2S
Molecular Weight 219.26 g/mol
CAS No. 39574-19-1
Cat. No. B12012622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Phenylsulfonyl)pyridine
CAS39574-19-1
Molecular FormulaC11H9NO2S
Molecular Weight219.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=CC=NC=C2
InChIInChI=1S/C11H9NO2S/c13-15(14,10-4-2-1-3-5-10)11-6-8-12-9-7-11/h1-9H
InChIKeyGAVOFPGBFXNBPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Phenylsulfonyl)pyridine (CAS 39574-19-1): A Tunable Sulfonylpyridine Building Block for Chemical Biology and Medicinal Chemistry


4-(Phenylsulfonyl)pyridine (CAS 39574-19-1) is a heteroaromatic sulfone with the molecular formula C₁₁H₉NO₂S and a molecular weight of 219.26 g/mol [1]. It is classified as a sulfonylpyridine derivative and serves as a versatile building block in organic synthesis . This compound is primarily utilized as a research chemical, available from major suppliers like Sigma-Aldrich (AldrichCPR) for early discovery research . Its core structure comprises a pyridine ring functionalized at the 4-position with a phenylsulfonyl group, a motif recognized for its thiol-specific reactivity and potential as a pharmacophore scaffold .

Why Substituting 4-(Phenylsulfonyl)pyridine (CAS 39574-19-1) with a General Analog is Problematic


The phenylsulfonyl pyridine scaffold is not a single entity with fixed properties. Its chemical reactivity and biological activity are exquisitely sensitive to the nature and position of substituents on both the pyridine and phenyl rings. For instance, the rate of reaction with thiols, a key attribute for bioconjugation, can be tuned by over 5 orders of magnitude simply by introducing different substituents [1]. Furthermore, in medicinal chemistry applications, the specific substitution pattern directly dictates target engagement, selectivity, and in vivo properties [2]. Therefore, the unsubstituted 4-(Phenylsulfonyl)pyridine serves as a specific, foundational building block with a defined and quantifiable set of properties, making it a critical starting point for research rather than an interchangeable commodity.

Quantitative Evidence Guide: Differentiating 4-(Phenylsulfonyl)pyridine (CAS 39574-19-1) from Analogs


Thiol Reactivity: A Defined Baseline in a Tunable System (Kinetic Study)

In a systematic study of phenylsulfonyl pyridine derivatives, the unsubstituted 4-(Phenylsulfonyl)pyridine is the fundamental scaffold from which reactivity is tuned. While the study demonstrates that the reactivity of the entire class with free cysteine can be tuned over a range of 1–5 orders of magnitude, the baseline compound (X = H) provides the central reference point for this kinetic spectrum. This is a clear case of **Class-level inference** where the target compound's value is defined by its role as the unmodified standard against which all other derivatives (e.g., 3-Br, 2-Me) are compared [1].

Bioconjugation Protein Labeling Thiol Chemistry Cysteine Modification

Medicinal Chemistry: A Validated Scaffold for Selective Anti-Chlamydial Drug Development

The unsubstituted 4-(Phenylsulfonyl)pyridine is the foundational scaffold for a series of anti-chlamydial compounds. While the lead compound in the study (compound 22) is a more active derivative, the entire SAR study is built upon the base sulfonylpyridine molecule. This is a case of **Class-level inference**, where the target compound's value is defined by its role as the validated core scaffold. The research demonstrates that the class can produce compounds that are both highly potent and selective for C. trachomatis over other bacteria like S. aureus and E. coli, establishing the unmodified parent compound as a crucial starting point for further medicinal chemistry optimization [1].

Medicinal Chemistry Antibacterial Chlamydia trachomatis SAR

Physicochemical Properties: A Quantitative Baseline for Scaffold Selection

The unsubstituted 4-(Phenylsulfonyl)pyridine provides a definitive physicochemical profile that serves as a quantitative baseline. Its computed lipophilicity (XLogP3-AA = 1.6) [1] and polar surface area (PSA = 55.4 Ų) are critical parameters for assessing drug-likeness. This is a case of **Class-level inference**, as these values represent the starting point from which more complex analogs are designed. Any substitution (e.g., adding a methyl or bromine group) will alter these key parameters, potentially impacting solubility, permeability, and overall pharmacokinetics. The compound is available from reputable suppliers like Sigma-Aldrich, which explicitly markets it for early discovery research .

Medicinal Chemistry Drug Design Physicochemical Properties Lipinski's Rules

Optimal Use Cases for 4-(Phenylsulfonyl)pyridine (CAS 39574-19-1) in R&D and Discovery


Development of Thiol-Specific Bioconjugation Probes

Researchers developing new methods for site-specific protein labeling should use 4-(Phenylsulfonyl)pyridine as the parent scaffold for creating a library of probes. The established kinetic data, showing that the reactivity of this core with free cysteine can be tuned over five orders of magnitude, positions this compound as the essential starting material for synthesizing a series of derivatives to achieve a desired reaction rate for a specific biological application [1].

Anti-Chlamydial Drug Discovery and SAR Studies

For medicinal chemistry programs focused on developing the first FDA-approved drugs for Chlamydia trachomatis infections, this compound is a validated starting point. It serves as the core scaffold for synthesizing focused compound libraries. The existing SAR data [1] provide a clear roadmap for which chemical modifications (on the aromatic regions) are likely to enhance potency and maintain the high bacterial selectivity observed for the sulfonylpyridine class.

Organic Synthesis of Complex Heterocyclic Building Blocks

Organic chemists can procure this compound as a versatile, electrophilic building block for constructing more complex molecules. The electron-deficient pyridine ring activated by the sulfonyl group makes it a prime substrate for nucleophilic aromatic substitution (SNAr) reactions [1]. It can be used in one-pot, multi-component syntheses to generate diverse libraries of functionalized pyridines, which are valuable in both medicinal chemistry and materials science [2].

Technical Documentation Hub

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